molecular formula C12H21NO8 B14860049 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

Cat. No.: B14860049
M. Wt: 307.30 g/mol
InChI Key: HIQMXNAXTWONJI-YFNZCNHDSA-N
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Description

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate is a complex organic compound with a unique structure It features a cyclopenta[d][1,3]dioxol ring system, which is fused with an amino group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate involves multiple steps. The initial step typically includes the formation of the cyclopenta[d][1,3]dioxol ring system through a series of cyclization reactions. This is followed by the introduction of the amino and dimethyl groups under controlled conditions. The final step involves the reaction with oxalic acid to form the oxalate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C12H21NO8

Molecular Weight

307.30 g/mol

IUPAC Name

2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol;oxalic acid

InChI

InChI=1S/C10H19NO4.C2H2O4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;3-1(4)2(5)6/h6-9,12H,3-5,11H2,1-2H3;(H,3,4)(H,5,6)/t6-,7+,8+,9-;/m0./s1

InChI Key

HIQMXNAXTWONJI-YFNZCNHDSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C.C(=O)(C(=O)O)O

Origin of Product

United States

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